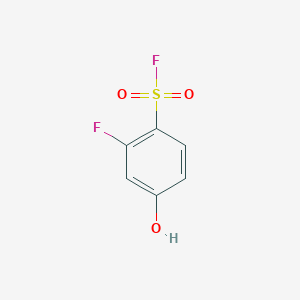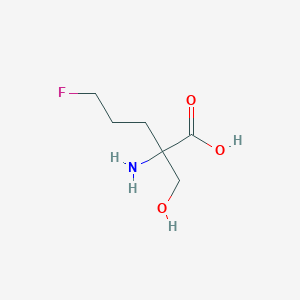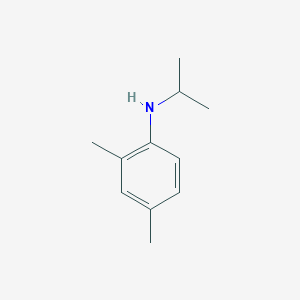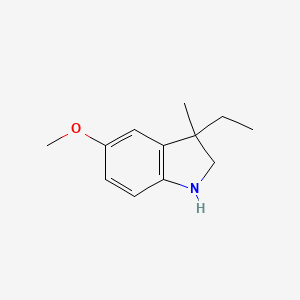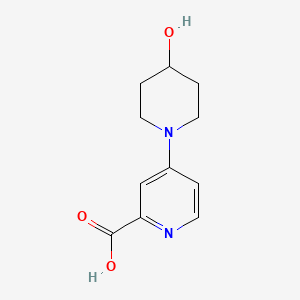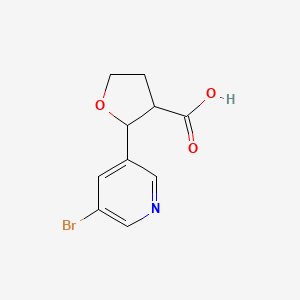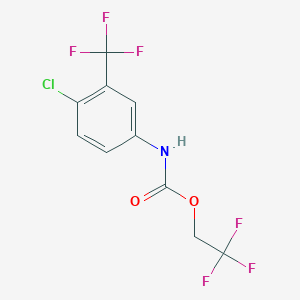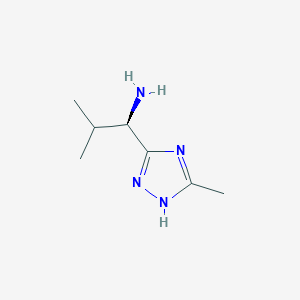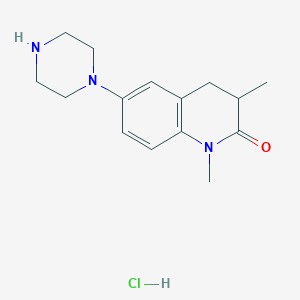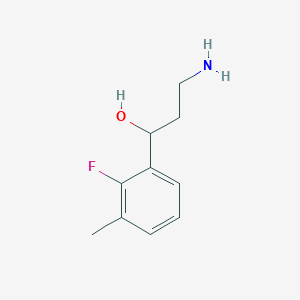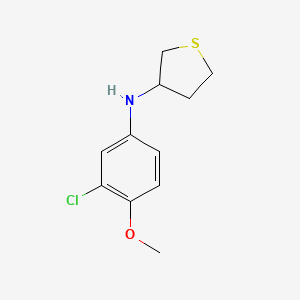
N-(3-chloro-4-methoxyphenyl)thiolan-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-methoxyphenyl)thiolan-3-amine is a chemical compound with the molecular formula C11H14ClNOS and a molecular weight of 243.75 g/mol . It is characterized by the presence of a thiolane ring attached to an amine group, with a 3-chloro-4-methoxyphenyl substituent . This compound is used primarily in research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)thiolan-3-amine typically involves the reaction of 3-chloro-4-methoxyaniline with thiolane-3-one under controlled conditions . The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity . The product is then purified using standard techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-chloro-4-methoxyphenyl)thiolan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-4-methoxyphenyl)thiolan-3-amine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N-(3-chloro-4-methoxyphenyl)thiolan-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity . This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-chloro-4-methoxyphenylamine: Shares the same phenyl substituent but lacks the thiolane ring.
Thiolan-3-amine: Contains the thiolane ring but lacks the phenyl substituent.
Uniqueness
N-(3-chloro-4-methoxyphenyl)thiolan-3-amine is unique due to the combination of its thiolane ring and 3-chloro-4-methoxyphenyl substituent, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C11H14ClNOS |
|---|---|
Molekulargewicht |
243.75 g/mol |
IUPAC-Name |
N-(3-chloro-4-methoxyphenyl)thiolan-3-amine |
InChI |
InChI=1S/C11H14ClNOS/c1-14-11-3-2-8(6-10(11)12)13-9-4-5-15-7-9/h2-3,6,9,13H,4-5,7H2,1H3 |
InChI-Schlüssel |
UALVEFNDTBOIOS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)NC2CCSC2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


methanol](/img/structure/B13196394.png)
